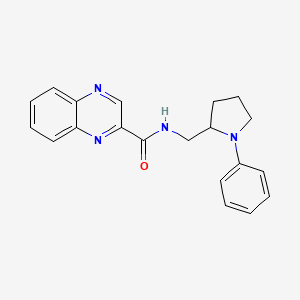
1-苯基吡咯烷-2-基甲基)喹喔啉-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide is a synthetic compound that belongs to the class of quinoxaline derivatives. These derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications.
科学研究应用
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is being explored for its potential therapeutic effects in treating various diseases, including tuberculosis and cancer . Additionally, the compound has applications in the industry, particularly in the development of new materials and pharmaceuticals.
准备方法
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide involves several steps. One common method includes the reaction of 1-phenylpyrrolidine with quinoxaline-2-carboxylic acid under specific conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce quinoxaline-2-carboxamide derivatives .
作用机制
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase and vascular endothelial growth factor receptor, which are involved in cancer cell proliferation . The compound’s ability to bind to these targets and disrupt their function contributes to its potential therapeutic effects .
相似化合物的比较
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide can be compared to other quinoxaline derivatives, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . These compounds share similar structural features but differ in their specific biological activities and applications . For example, while Olaquindox is primarily used as an antibiotic, N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide has broader applications, including potential anticancer and antimicrobial effects . This uniqueness highlights the versatility and potential of N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide in various scientific research fields .
生物活性
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure:
The compound features a quinoxaline core, which is known for its diverse biological activities. The structural formula can be represented as follows:
- IUPAC Name: N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide
- Molecular Formula: C_{17}H_{19}N_{3}O
- Molecular Weight: 287.35 g/mol
The biological activity of N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. The compound has shown promise in the following areas:
-
Anticancer Activity:
- Studies indicate that quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways.
-
Neuroprotective Effects:
- Research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells.
-
Antimicrobial Properties:
- Preliminary studies have demonstrated antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
Data Table of Biological Activities
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide was evaluated for its anticancer properties against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM against HeLa cells, indicating its potential as a lead compound for further development in cancer therapy.
Case Study 2: Neuroprotective Effects
A recent investigation highlighted the neuroprotective effects of this compound in SH-SY5Y neuronal cells subjected to oxidative stress. The results showed that treatment with N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide reduced apoptosis by approximately 30%, suggesting a protective role against neurodegeneration.
Case Study 3: Antimicrobial Activity
Research conducted on the antimicrobial properties revealed that N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide exhibited notable activity against E. coli and Candida albicans, with minimum inhibitory concentrations (MIC) of 8 µg/mL. This positions the compound as a potential candidate for developing new antimicrobial agents.
属性
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(19-14-21-17-10-4-5-11-18(17)23-19)22-13-16-9-6-12-24(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,14,16H,6,9,12-13H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMBIOJQSVQNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














